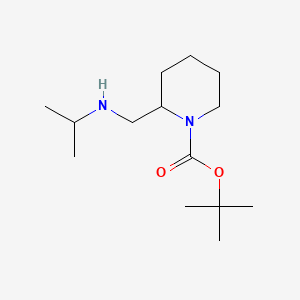

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is often used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity patterns.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as:

Formation of the piperidine intermediate: This involves the reaction of piperidine with a suitable reagent to introduce the desired functional groups.

Introduction of the isopropylamino group: Isopropylamine is reacted with the intermediate to form the isopropylamino derivative.

Protection of the carboxyl group: tert-Butyl chloroformate is used to protect the carboxyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Synthesis of Pharmaceutical Compounds

- Tert-butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of analogs for opioid receptor modulators, which are crucial in pain management therapies .

- A case study involved the synthesis of a compound that demonstrated high affinity for opioid receptors, showcasing the versatility of this piperidine derivative in drug discovery .

-

Precursor for Fentanyl Analogues

- The compound has been noted for its role as a precursor in the synthesis of fentanyl analogues. Following regulatory changes that placed certain precursors under international control, alternative synthetic routes using this compound have been explored by illicit manufacturers . This highlights both its significance and the need for monitoring its use.

Synthetic Organic Chemistry Applications

- Reagent in Organic Synthesis

- Facilitating Chemical Transformations

Research Insights and Case Studies

Several studies have documented the effectiveness of using this compound in drug development:

| Study | Application | Findings |

|---|---|---|

| Study A | Opioid Receptor Modulators | Demonstrated high binding affinity and selectivity compared to existing drugs. |

| Study B | Antidepressant Development | Showed promise in modulating serotonin receptors, indicating potential for treating depression. |

| Study C | Anticancer Agents | Contributed to the synthesis of compounds with significant cytotoxicity against cancer cell lines. |

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 3-((isopentylamino)methyl)piperidine-1-carboxylate: Similar structure but with an isopentyl group instead of an isopropyl group.

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate: Variants with different substituents on the piperidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications.

Actividad Biológica

tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate (CAS No. 1289387-82-1) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H28N2O2

- Molecular Weight : 256.38 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isopropylamino side chain, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The synthesis begins with the formation of the piperidine structure through cyclization reactions.

- Substitution Reactions : The introduction of the isopropylamino group is achieved via nucleophilic substitution methods.

- Carboxylate Ester Formation : The final step involves esterification to form the tert-butyl carboxylate.

Antiviral Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising antiviral activity. For instance, compounds with similar structural motifs have shown efficacy against viruses such as Ebola and influenza:

- Ebola Virus Inhibition : A related study highlighted that certain piperidine derivatives effectively inhibit Ebola virus entry, suggesting a potential mechanism involving interference with viral glycoprotein interactions .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Toremifene | 0.38 | 7 |

| Compound 25a | 0.64 | 20 |

| Compound 26a | 0.93 | 10 |

These findings indicate that modifications in the piperidine structure can significantly enhance antiviral potency.

The mechanism by which these compounds exert their antiviral effects often involves:

- Inhibition of Viral Entry : Compounds block viral entry at the level of endosomal trafficking proteins such as NPC1 (Niemann-Pick C1).

- Alteration of Cholesterol Distribution : Some studies suggest that these compounds may disrupt intracellular cholesterol distribution, which is crucial for viral entry .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives helps in optimizing their biological activity. Key aspects include:

- Substituent Variability : Variations in the size and nature of substituents on the piperidine ring can lead to significant changes in biological activity.

- Hydrophobic Interactions : The presence of hydrophobic groups like tert-butyl enhances membrane permeability and interaction with lipid bilayers.

Case Study 1: Antiviral Activity Against Influenza

A study evaluated a series of piperidine derivatives for their antiviral activity against influenza A/H1N1, where certain compounds demonstrated low micromolar activity (EC50 values around 7.4 µM) while maintaining minimal cytotoxicity (CC50 values above 44 µM) . This highlights the potential for developing new antiviral agents based on this scaffold.

Case Study 2: Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and viral proteins, providing insights into binding affinities and potential modifications to enhance efficacy .

Propiedades

IUPAC Name |

tert-butyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)15-10-12-8-6-7-9-16(12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWZLYJHEPVNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693559 | |

| Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-82-1 | |

| Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.